4-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Chlorophenyl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a 4-chlorophenyl group attached to the thiazole ring, and an N-(1-methoxypropan-2-yl) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate halogenated precursor with thiourea or thioamide derivatives.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the halogen on the phenyl ring is replaced by the thiazole ring.
Attachment of the N-(1-methoxypropan-2-yl) Group: The final step involves the alkylation of the thiazole nitrogen with 1-methoxypropan-2-ol under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions are common, where functional groups on the thiazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Reduced thiazoles and phenyl derivatives.
Substitution Products: Various substituted thiazoles and phenyl compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-1,3-thiazol-2-amine: Lacks the N-(1-methoxypropan-2-yl) group.
N-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine: Lacks the 4-chlorophenyl group.
4-(4-Chlorophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine: Similar structure but with a different alkyl group.
Uniqueness: The presence of both the 4-chlorophenyl group and the N-(1-methoxypropan-2-yl) group in this compound provides unique chemical and biological properties that distinguish it from similar compounds.
This comprehensive overview highlights the significance of 4-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-9(7-17-2)15-13-16-12(8-18-13)10-3-5-11(14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORCGXJOWCHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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